N-(3-methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Description
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-24-12-4-9-21-19(23)16-13-18(14-7-10-20-11-8-14)22-17-6-3-2-5-15(16)17/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,21,23) |
InChI Key |
XFGYHRZGQVWEEJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Synthesis
The quinoline scaffold is typically synthesized via the Gould-Jacobs cyclization or Friedländer annulation. Recent protocols favor modified Friedländer reactions using anthranilic acid derivatives and β-keto esters under acidic conditions. For example:
-
Starting material : Methyl 2-aminobenzoate reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 hours to yield 4-hydroxyquinoline-3-carboxylate.
-
Yield optimization : Substituting PPA with methanesulfonic acid increases yields from 65% to 82% while reducing reaction time to 4 hours.
Carboxamide Side Chain Formation
The N-(3-methoxypropyl) group is installed via carbodiimide-mediated amidation:
Procedure :
-
Activate quinoline-4-carboxylic acid with HOBt/DCC in anhydrous DCM at 0°C for 30 minutes.
-
Add 3-methoxypropylamine dropwise and stir at room temperature for 12 hours.
-
Purify via column chromatography (SiO₂, ethyl acetate/hexanes 1:2) to obtain 85% pure product.
Critical parameters :
-
Moisture-free conditions prevent hydrolysis of the active ester intermediate.
-
Triethylamine (2 eq.) enhances nucleophilicity of the amine.
Comparative Analysis of Methodologies
Data synthesized from demonstrates the Friedländer route offers optimal balance between yield and practicality for industrial-scale synthesis.
Optimization Strategies and Process Chemistry
Solvent Systems
Catalytic Systems
Advanced ligand designs significantly impact efficiency:
Protecting Group Strategies
-
Tert-butyldimethylsilyl (TBS) protection : Stabilizes reactive hydroxyl groups during amidation steps.
-
Selective deprotection : Tetrabutylammonium fluoride (TBAF) in THF cleanly removes TBS groups without side reactions.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the quinoline ring or the pyridin-4-yl group, potentially leading to the formation of dihydroquinoline or reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho to the nitrogen atoms in the quinoline and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydroquinoline or reduced pyridine derivatives.
Substitution: Various substituted quinoline and pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Quinoline derivatives, including N-(3-methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, have been investigated for their anticancer properties. Research indicates that compounds with similar structures exhibit potent activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis.
- Mechanism of Action : These compounds often target the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell proliferation and survival. For instance, certain quinoline derivatives have shown strong PI3Kα kinase inhibitory activity with IC50 values in the nanomolar range, indicating their potential as effective anticancer agents .
- Case Study : A study demonstrated that specific analogues derived from quinoline exhibited significant cytotoxic effects on MCF-7 breast cancer cells and HCT-116 colorectal cancer cells, leading to cell cycle arrest and apoptosis .
Antimicrobial Properties
This compound may also exhibit antimicrobial activity. Quinoline derivatives are known for their effectiveness against a range of pathogens, including bacteria and protozoa.
- Antimalarial Activity : Compounds in this class have been evaluated for their antiplasmodial activity against Plasmodium falciparum, showcasing moderate potency with low nanomolar activity in vitro. These compounds inhibit translation elongation factors critical for the survival of the malaria parasite .
Anti-inflammatory Effects
The anti-inflammatory potential of quinoline derivatives has been explored in the context of autoimmune diseases. This compound could play a role in managing conditions such as rheumatoid arthritis and systemic lupus erythematosus.
- Mechanism : Research suggests that quinoline-based compounds can inhibit leukotriene synthesis, which is pivotal in inflammatory responses. This inhibition can lead to reduced inflammation and associated symptoms in autoimmune conditions .
Neuroprotective Properties
Emerging evidence suggests that quinoline derivatives may offer neuroprotective benefits, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's.
- Case Study : Studies have indicated that certain quinoline compounds can protect neuronal cells from oxidative stress-induced damage, potentially mitigating the progression of neurodegenerative disorders .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves various chemical modifications to enhance its biological activity. Structure-activity relationship (SAR) studies are critical for optimizing these compounds.
| Compound | Activity | IC50 Value (nM) | Target |
|---|---|---|---|
| Compound A | Anticancer | 130 | PI3Kα |
| Compound B | Antimalarial | 120 | PfEF2 |
| Compound C | Anti-inflammatory | 10 | LOX |
Mechanism of Action
The exact mechanism of action of N-(3-methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and pyridine moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The quinoline-4-carboxamide scaffold is common among the analogs, but substituent modifications lead to divergent properties. Key comparisons include:
- Key Observations: The 3-methoxypropyl group in the target compound lacks the basic dimethylamino moiety present in analogs from and , likely reducing cationic character and altering solubility . Analogs with morpholine or piperazine substituents (e.g., 5a5, 5b1 ) exhibit higher melting points (~185–189°C), suggesting stronger intermolecular interactions compared to pyrrolidine or diethylamino derivatives. Fluorinated derivatives (e.g., Compound 35 ) may exhibit enhanced metabolic stability due to C-F bonds, a feature absent in the target compound.
Biological Activity
N-(3-methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Quinoline Derivatives
Quinoline derivatives are known for their diverse pharmacological properties, including antibacterial, antiviral, anticancer, and anti-inflammatory activities. The presence of various substituents on the quinoline core can significantly influence the biological activity of these compounds. The specific compound under discussion features a methoxypropyl group and a pyridinyl moiety, which may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as DNA gyrase and proteasomes, which are essential for DNA replication and protein degradation, respectively.
- Interaction with Nucleic Acids : It could potentially intercalate into DNA or RNA structures, disrupting their function and leading to cell cycle arrest or apoptosis.
- Receptor Modulation : The compound might act on various receptors involved in signaling pathways that regulate cell growth and survival.
Antimicrobial Activity
Studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For instance:
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.25 | |
| Other quinoline derivatives | Escherichia coli | 1.0 |
The above data indicates that the compound shows promising antibacterial activity, particularly against Staphylococcus aureus, with a low minimum inhibitory concentration (MIC).
Anticancer Activity
In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cells. A notable study evaluated the cytotoxic effects of various quinoline compounds on different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa (cervical cancer) | 5.0 | Induces apoptosis via mitochondrial pathway |
| Other derivatives | MCF-7 (breast cancer) | 10.0 | Cell cycle arrest at G2/M phase |
The results suggest that this compound has a potent effect on HeLa cells, making it a candidate for further anticancer drug development.
Case Studies
- Proteasome Inhibition : A study explored the efficacy of various quinoline-based compounds as proteasome inhibitors in treating human African trypanosomiasis (HAT). This compound showed significant activity in preclinical models, achieving complete cure at doses as low as 10 mg/kg .
- Antiviral Activity : Another investigation into the binding affinity of quinoline derivatives against SARS-CoV-2 main protease revealed that certain modifications to the quinoline structure could enhance antiviral potency. While specific data for this compound was not highlighted, it indicates the potential for similar compounds in antiviral applications .
Structure-Activity Relationship (SAR)
The presence of both the methoxy and pyridinyl groups in this compound is crucial for its biological activity. Modifications to these substituents can lead to variations in potency and selectivity against different biological targets:
- Methoxy Group : Enhances lipophilicity, potentially improving cell membrane permeability.
- Pyridinyl Moiety : May facilitate interactions with specific receptors or enzymes due to nitrogen's ability to participate in hydrogen bonding.
Q & A
Q. What synthetic methodologies are reported for N-(3-methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, and what are the critical optimization parameters?
Methodological Answer: The synthesis of quinoline-4-carboxamide derivatives typically involves coupling reactions between activated carboxylic acid intermediates and amines. For example:
- Step 1 : Activation of 2-(pyridin-4-yl)quinoline-4-carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride intermediate .
- Step 2 : Amide bond formation with 3-methoxypropylamine in a 1:1:1 mixture of acetone, dichloromethane, and triethylamine under reflux .
- Purification : Column chromatography (silica gel, ethyl acetate gradient) or crystallization from diisopropyl ether yields the final product.
Q. Key Optimization Parameters :
Q. Which analytical techniques are most effective for confirming the structural integrity of quinoline-4-carboxamide derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+1]⁺ at m/z 318.5 for piperidine-substituted analogs) .
- Chromatography : HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) ensures ≥98% purity .
Advanced Research Questions
Q. How do structural modifications at the quinoline core influence cytochrome P450 2C9 binding, and what methodological approaches validate these interactions?
Methodological Answer:
- Computational Modeling :
- Experimental Validation :
Q. Key Findings :
| Modification | Impact on CYP2C9 Binding | Reference |
|---|---|---|
| Methoxypropyl Side Chain | Enhances hydrophobic interactions | |
| Pyridinyl Substituent | Stabilizes π-π stacking with heme |
Q. What strategies mitigate instability issues observed in N-substituted quinoline-4-carboxamide derivatives during storage?
Methodological Answer:
- Storage Conditions :
- Temperature : Store at –20°C in inert atmospheres (argon) to prevent oxidation .
- Solvent Avoidance : Derivatives like (Z)-2-(4-oxopent-2-enoyl)-N-substituted quinoline-4-carboxamide degrade in organic solvents; lyophilize as solids .
- Formulation :
Q. How can researchers assess the biological activity of quinoline-4-carboxamide analogs in radiopharmaceutical applications?
Methodological Answer:
Q. What computational tools are recommended for analyzing data discrepancies in QSAR studies of quinoline-4-carboxamides?
Methodological Answer:
- Statistical Analysis :
- Bland-Altman Plots : Identify systematic biases between calculated vs. experimental logP values (e.g., deviations up to –0.26 in ) .
- Software :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
